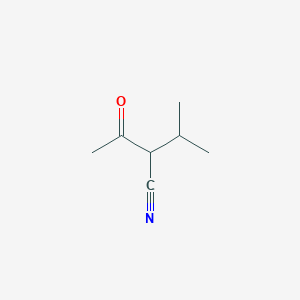
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO3S It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group substituted with methoxy and phenoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dimethoxybenzenesulfonyl chloride+2-phenoxyethylamine→this compound+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the sulfonamide group can produce 2,4-dimethoxy-N-(2-phenoxyethyl)benzylamine.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide: Similar structure but with methyl groups instead of methoxy groups.
2,4-dimethoxy-N-(2-phenoxyethyl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of both methoxy and phenoxyethyl groups, which confer specific chemical properties and reactivity. These structural features make it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-8-9-16(15(12-14)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQGHMIEFMHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)


![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)


![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2858720.png)
![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
